((2-(2-Naphthalenyl)ethoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a naphthalene moiety through an ethoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane typically involves the reaction of 2-naphthol with an appropriate epoxide precursor. One common method includes the alkylation of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyl)ethanol, which is then converted to this compound through epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products:
- Oxidized naphthalene derivatives
- Diols from reduction
- Substituted naphthalene derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .
Industry: Industrially, this compound is used in the production of specialty polymers and resins. Its unique structural properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
- 2-[(2-Ethoxy-1-naphthalenyl)methyl]oxirane
- 2-[(2-Naphthyloxy)methyl]oxirane
Comparison: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is unique due to its specific ethoxy methyl linkage to the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxirane ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
87607-32-7 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylethoxymethyl)oxirane |
InChI |
InChI=1S/C15H16O2/c1-2-4-14-9-12(5-6-13(14)3-1)7-8-16-10-15-11-17-15/h1-6,9,15H,7-8,10-11H2 |
InChI Key |
YWANCGDDTYTIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.